molecular formula C18H15FN2 B5856753 7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbonitrile

7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbonitrile

Cat. No. B5856753
M. Wt: 278.3 g/mol
InChI Key: YDAYHDAAIBUQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbonitrile, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It was first synthesized in 1995 by John W. Huffman and his team at Clemson University. JWH-018 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system respectively.

Mechanism of Action

7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbonitrile binds to the CB1 and CB2 receptors in the central nervous system and immune system respectively, leading to the activation of intracellular signaling pathways. This results in the modulation of various physiological processes such as pain, inflammation, and anxiety. This compound has been shown to have a higher affinity for CB1 receptors compared to CB2 receptors, which may explain its psychoactive effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate pain and inflammation through its interaction with CB1 and CB2 receptors. This compound has also been shown to have anxiolytic effects, which may be due to its ability to modulate the release of neurotransmitters such as serotonin and dopamine. However, this compound has also been shown to have negative effects on cognitive function, memory, and attention.

Advantages and Limitations for Lab Experiments

7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbonitrile has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the endocannabinoid system. This compound is also relatively easy to synthesize and purify, which makes it accessible for use in research. However, this compound has several limitations for use in lab experiments. It has been shown to have negative effects on cognitive function, memory, and attention, which may confound experimental results. This compound is also a synthetic cannabinoid, which may limit its relevance to the study of natural cannabinoids.

Future Directions

There are several future directions for research on 7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbonitrile. One area of interest is the development of more selective agonists of the CB1 and CB2 receptors, which may have fewer negative effects on cognitive function. Another area of interest is the investigation of the effects of this compound on the endocannabinoid system in different disease states, such as cancer and neurodegenerative diseases. Finally, there is a need for more research on the long-term effects of this compound use, as well as its potential for addiction and abuse.
Conclusion
This compound is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has several advantages for use in lab experiments, but also has limitations due to its negative effects on cognitive function. Future research on this compound should focus on developing more selective agonists of the CB1 and CB2 receptors, investigating its effects on the endocannabinoid system in different disease states, and studying its long-term effects and potential for addiction and abuse.

Synthesis Methods

7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbonitrile is synthesized through a multistep process starting with the reaction of 2-fluorobenzyl chloride and 4-methylpentan-2-one to form 2-fluorobenzylacetone. This is then reacted with indole-3-carbonitrile in the presence of a base to form this compound. The final product is purified through column chromatography and characterized through spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbonitrile has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to modulate pain, inflammation, and anxiety through its interaction with CB1 and CB2 receptors. This compound has also been used to investigate the effects of cannabinoids on cancer cells, as well as their potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

7-ethyl-1-[(2-fluorophenyl)methyl]indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2/c1-2-13-7-5-8-16-15(10-20)12-21(18(13)16)11-14-6-3-4-9-17(14)19/h3-9,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAYHDAAIBUQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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